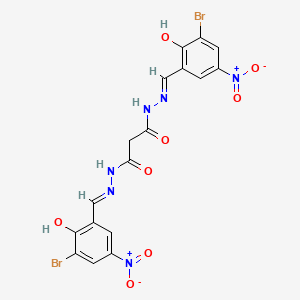![molecular formula C18H27FN2O B6074719 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6074719.png)
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol, also known as F13714, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters, such as serotonin and dopamine, in the central nervous system.
Biochemical and Physiological Effects:
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol has been shown to have significant effects on the levels of various biochemical markers in the body. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde, and increase the levels of antioxidant enzymes, such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol in laboratory experiments is its high potency and selectivity. This allows for precise and accurate measurements of its effects on various biological systems. However, one limitation of using 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol is its relatively short half-life, which may require frequent dosing in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of chronic pain and inflammation-related disorders, such as rheumatoid arthritis and osteoarthritis. Another area of interest is its potential use as an adjuvant therapy in the treatment of certain types of cancer, such as breast cancer and prostate cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol and to identify any potential side effects or toxicity concerns.
Métodos De Síntesis
The synthesis of 2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 4-fluorobenzylpiperazine with cyclopentylmagnesium bromide, followed by reduction with sodium borohydride. This method has been reported to yield the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-[1-cyclopentyl-4-(4-fluorobenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
2-[1-cyclopentyl-4-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c19-16-7-5-15(6-8-16)13-20-10-11-21(17-3-1-2-4-17)18(14-20)9-12-22/h5-8,17-18,22H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXOHCBHBPSQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)
![(1S*,4S*)-2-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6074660.png)


![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6074668.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)

![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
